molecular formula C14H21NO2 B13861902 [2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol

[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol

Cat. No.: B13861902
M. Wt: 235.32 g/mol
InChI Key: CWTZHLVSPQCUJV-UHFFFAOYSA-N
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Description

[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol is a chemical compound with the molecular formula C12H17NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a morpholine ring attached to a phenyl group through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol typically involves the reaction of 2-methyl-4-bromomethylphenylmethanol with morpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Morpholin-4-ylmethyl)phenyl]methanol
  • [3-(Aminomethyl)phenyl]methanol
  • [4-Methyl-4-piperidinyl)methanol

Uniqueness

[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol is unique due to its specific structural features, such as the presence of a morpholine ring and a phenyl group connected through an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[2-methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol

InChI

InChI=1S/C14H21NO2/c1-11-9-13(3-4-14(11)10-16)12(2)15-5-7-17-8-6-15/h3-4,9,12,16H,5-8,10H2,1-2H3

InChI Key

CWTZHLVSPQCUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N2CCOCC2)CO

Origin of Product

United States

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